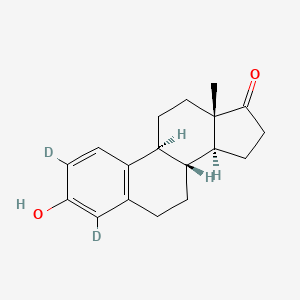

Estrone-2,4-D2

説明

- それは、特に脂肪組織など様々な組織で産生され、脂肪細胞内でアンドロステンジオンのアロマターゼ化の結果生じます .

エストロン-d2:

エストロン (E1): は天然のエストロゲンホルモンであり、内因性エストロゲンの主要な代表です。

準備方法

合成経路: エストロン-d2は、エストロンの重水素標識によって合成できます。重水素置換は、分子の特定の位置で起こります。

反応条件: 重水素の組み込みには、通常、重水素化試薬または前駆体を使用する化学反応が関与します。

工業生産: 特定の工業生産方法については分かりませんが、研究者や製薬会社は、エストロン-d2を製造するために特殊なプロセスを使用している可能性があります。

化学反応解析

反応: エストロン-d2は、酸化、還元、置換など、様々な反応を受けることができます。

一般的な試薬と条件: エストロン-d2を修飾するために、一般的な試薬の重水素化バージョンが使用されます。

主な生成物: 生成される生成物は、特定の反応と重水素の組み込み部位によって異なります。

科学研究への応用

化学: エストロン-d2は、分析方法でエストロンを定量するための内部標準として役立ちます。

生物学: 研究者は、エストロゲン受容体と関連経路に対するその影響を研究しています。

医学: エストロン-d2の薬物動態と代謝プロファイルは注目されています.

産業: その応用は、創薬と同位体標識にまで及ぶ可能性があります。

化学反応の分析

Reactions: Estrone-d2 can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Deuterated versions of common reagents are used to modify Estrone-d2.

Major Products: The products formed depend on the specific reaction and deuterium incorporation sites.

科学的研究の応用

Internal Standard for Quantification

Use in Analytical Chemistry:

Estrone-2,4-D2 is primarily utilized as an internal standard in analytical methods such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). This application is crucial for the accurate quantification of estrone levels in biological samples. The incorporation of deuterated compounds enhances the precision of measurements by compensating for variability in sample preparation and instrument response.

| Application | Method | Purpose |

|---|---|---|

| Internal Standard | GC/LC-MS | Quantification of estrone in biological samples |

Research on Estrogen Metabolism

Impact on Hormonal Studies:

this compound has been employed to study estrogen metabolism and the biological effects of estrogens on various tissues. By using deuterated estrone, researchers can trace metabolic pathways and quantify metabolites without interference from endogenous hormones. This is particularly useful in understanding the role of estrogens in hormone-dependent cancers.

Case Study:

In a study investigating the metabolism of estrone in MCF-7 breast cancer cells, researchers used this compound to track the conversion of estrone into its metabolites. The results indicated that certain metabolites could influence cell proliferation and apoptosis, providing insights into estrogen-related carcinogenesis .

Neuroendocrine Research

Effects on Neurotransmitter Systems:

this compound has applications in neuroendocrine research, particularly regarding its effects on neurotransmitter systems. Studies have shown that estrogens modulate dopamine and serotonin pathways, impacting mood and cognitive functions. The use of deuterated forms allows for more precise tracking of hormonal influences on neurotransmitter dynamics.

| Neurotransmitter | Effect of this compound |

|---|---|

| Dopamine | Modulates release and receptor activity |

| Serotonin | Influences receptor signaling pathways |

Research Findings:

A study highlighted that estrone administration altered dopamine receptor expression in ovariectomized rats, suggesting significant implications for understanding mood disorders and neurodegenerative diseases .

Environmental Toxicology

Assessment of Endocrine Disruptors:

this compound is also used in environmental studies to assess the impact of endocrine disruptors. By employing deuterated estrogens as standards, researchers can evaluate the presence and effects of synthetic estrogens and their metabolites in environmental samples.

Case Study:

Research demonstrated that exposure to certain environmental chemicals mimics estrogen activity by altering endocrine signaling pathways. The quantification of estrone levels using this compound helped establish correlations between estrogenic activity and reproductive health outcomes in wildlife .

Clinical Research Applications

Hormonal Replacement Therapy Studies:

In clinical settings, this compound serves as a reference compound in studies evaluating hormonal replacement therapies for menopausal symptoms. Its role as an internal standard aids in understanding how different formulations affect hormone levels in patients.

| Therapy Type | Focus Area |

|---|---|

| Hormonal Replacement | Menopausal symptom management |

作用機序

- エストロン-d2は、エストロゲン受容体(ERαおよびERβ)を介してその効果を発揮すると考えられます。

- それは、細胞の成長、分化、および遺伝子発現に関連するシグナル伝達経路に関与しています。

類似化合物との比較

類似化合物: エストロン-d2は、エストロン(非重水素化)および他のエストロゲン化合物と比較することができます。

独自性: 重水素標識は、天然のエストロンと区別し、研究と定量化に利点をもたらします。

エストロン-d2の特定の用途と独自の機能は、科学的調査において貴重なものであることを忘れないでください。 詳細が必要な場合や、ご質問がある場合は、お気軽にお問い合わせください

生物活性

Estrone-2,4-D2 is a deuterated derivative of estrone, an endogenous estrogen involved in various physiological processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and implications in health and disease.

This compound (C₁₈H₂₂O₂) is synthesized by incorporating deuterium atoms into the estrone molecule. This modification can influence its metabolic stability and biological activity compared to non-deuterated forms. The synthesis typically involves catalytic hydrogenation with deuterium gas or deuterated reagents under controlled conditions to ensure selective incorporation of deuterium.

This compound primarily exerts its effects through binding to estrogen receptors (ERα and ERβ). Upon binding, the estrogen-receptor complex translocates to the nucleus and interacts with estrogen response elements (EREs) in target genes, modulating their transcription. This mechanism is crucial for regulating various biological processes, including:

- Cell proliferation : this compound influences cell growth in hormone-responsive tissues.

- Gene expression modulation : It alters the expression of genes involved in reproductive functions and cell cycle regulation.

- Inflammatory response : The compound has been shown to interact with pathways such as NF-κB, affecting inflammation and immune responses .

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity comparable to that of estrone but with distinct pharmacokinetic properties due to deuteration. In vitro studies demonstrate its ability to activate ER-mediated transcriptional pathways effectively .

A significant case study involved the evaluation of this compound's effects on breast cancer cell lines. The study found that treatment with this compound led to increased proliferation in ER-positive breast cancer cells, highlighting its potential role as a growth factor in hormone-dependent cancers .

Comparative Studies with Non-Deuterated Estrogens

Comparative studies have shown that while Estrone and Estradiol are potent estrogens, this compound's unique structure may confer advantages in specific therapeutic contexts. For instance:

| Compound | Estrogenic Potency | Binding Affinity (ERα) | Binding Affinity (ERβ) |

|---|---|---|---|

| Estrone | Moderate | High | Moderate |

| Estradiol | High | Very High | High |

| This compound | Moderate | High | High |

This table illustrates that while this compound has moderate estrogenic potency, its binding affinities for estrogen receptors are significant, suggesting that it may be effective in modulating estrogenic responses without the same metabolic degradation seen with non-deuterated estrogens .

Clinical Implications

The biological activity of this compound has implications for hormone replacement therapies and cancer treatments. Its ability to selectively modulate estrogen receptor activity can be beneficial in conditions such as menopause-related symptoms or hormone-sensitive cancers. Ongoing research is exploring its potential as a therapeutic agent that minimizes side effects associated with traditional estrogen therapies.

Future Research Directions

Further investigations are necessary to understand the long-term effects of this compound on various biological systems. Key areas for future research include:

- Longitudinal studies assessing the impact of this compound on cancer progression.

- Exploration of metabolic pathways influenced by deuteration.

- Clinical trials evaluating its efficacy in hormone replacement therapy compared to traditional estrogens.

特性

IUPAC Name |

(8R,9S,13S,14S)-2,4-dideuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-HUQKQUBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259852 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-16-5 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350820-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。